molecular formula C22H23N3O3 B5790333 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide

2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide

Cat. No.: B5790333
M. Wt: 377.4 g/mol
InChI Key: VSMMWEBKVNICPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a central serine/threonine protein kinase in the DNA damage response (DDR) pathway. Its primary research value lies in its ability to specifically disrupt the signaling cascade initiated by double-strand DNA breaks , which are among the most cytotoxic forms of DNA damage. By inhibiting ATM, this compound prevents the phosphorylation of key downstream targets such as CHK2, p53, and H2AX, thereby sensitizing cells to DNA-damaging agents. This mechanism is extensively leveraged in oncology research to investigate synthetic lethal interactions, particularly in cancer models with underlying deficiencies in other DDR pathways like p53 mutation . The use of this inhibitor allows researchers to probe the complexities of cell cycle checkpoints, DNA repair mechanisms, and apoptosis, providing critical insights for the development of novel combination therapies that exploit genomic instability in cancer cells.

Properties

IUPAC Name

2-(3-cyclohexyl-2,4-dioxoquinazolin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-20(23-16-9-3-1-4-10-16)15-24-19-14-8-7-13-18(19)21(27)25(22(24)28)17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMMWEBKVNICPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide is a synthetic organic molecule characterized by its unique quinazolinone core structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. The following sections will explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C25H29N3O3C_{25}H_{29}N_{3}O_{3}, with a molecular weight of approximately 419.52 g/mol. Its structure includes a cyclohexyl group and a phenylacetamide moiety, which contribute to its distinct chemical properties and biological interactions.

Property Value
Molecular Weight419.52 g/mol
LogP5.0631
Polar Surface Area53.638 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Properties

Preliminary studies indicate that compounds containing the quinazolinone framework often exhibit significant anticancer properties. Research has shown that derivatives of quinazoline can inhibit specific enzymes or receptors involved in cancer progression. For instance, similar compounds have demonstrated cytotoxic activity against various cancer cell lines, including A549 (lung), HepG2 (liver), LoVo (colon), and MCF-7 (breast) cells.

A comparative study evaluated the cytotoxic effects of several quinazolinone derivatives, revealing that certain analogs exhibited IC50 values in the micromolar range against these cancer cell lines. Notably, compounds with structural similarities to This compound have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins such as Bcl-2 and Bax .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cellular signaling pathways related to cancer and inflammation. Interaction studies suggest that it may inhibit protein kinases or other enzymes critical for tumor growth and survival.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: Similar quinazoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression.
  • Induction of Apoptosis: Flow cytometry analyses have demonstrated that certain derivatives induce early and late apoptosis in cancer cells, suggesting a potential therapeutic pathway for treatment .

Case Studies

  • Cytotoxicity Evaluation:
    A study assessed the cytotoxic effects of various quinazolinone derivatives on cancer cell lines using the MTT assay. The findings indicated that compounds similar to This compound exhibited significant cytotoxicity with IC50 values ranging from 20 µM to 88 µM across different cell lines .
  • Apoptosis Induction:
    In vitro studies revealed that certain derivatives could effectively induce apoptosis in MCF-7 cells through caspase activation and modulation of apoptotic markers. This suggests that the compound may serve as a lead for further development into anticancer therapeutics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazolinone-Based Analogs

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
  • Structure : Differs by replacing the cyclohexyl group with a 2,4-dichlorophenylmethyl substituent and modifying the acetamide linkage .
  • Synthesis : Synthesized via oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid followed by coupling with 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide .
  • Activity : Reported as an anticonvulsant agent, suggesting the dichlorophenyl group enhances CNS activity compared to the cyclohexyl variant.
N-(5-Chloro-2-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
  • Structure : Incorporates an oxadiazole ring and a 5-chloro-2-methoxyphenyl group .
  • Key Features : The oxadiazole moiety may improve metabolic stability, while the methoxy group could modulate solubility (MW: 455.8 g/mol) .
Parameter Target Compound Dichlorophenylmethyl Analog Oxadiazole Derivative
Core Structure Quinazolinone Quinazolinone Quinazolinone
Substituents Cyclohexyl, N-phenylacetamide 2,4-Dichlorophenylmethyl Oxadiazole, 5-chloro-2-methoxyphenyl
Molecular Weight Not reported Not reported 455.8 g/mol
Reported Activity Not specified Anticonvulsant Not specified

Benzoxazolone-Based Analogs

[11C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide)
  • Structure: Replaces quinazolinone with a benzoxazolone core and adds a naphthalene group .
  • Synthesis : Prepared via Suzuki coupling between 2-(5-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-phenylacetamide and naphthalene-1-boronic acid .
  • Activity : A TSPO (Translocator Protein) ligand for neuroinflammation imaging, highlighting the role of the naphthalene group in enhancing binding affinity .
PBPA (2-(5-(2-(Bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide)
  • Structure: Contains a bis(pyridinylmethyl)amino group for chelation, enabling bifunctional applications .
  • Activity: Designed as a SPECT ligand for TSPO, emphasizing versatility in diagnostic imaging .
Parameter Target Compound [11C]NBMP PBPA
Core Structure Quinazolinone Benzoxazolone Benzoxazolone
Key Substituents Cyclohexyl, N-phenylacetamide Naphthalene, N-methylphenylacetamide Bis(pyridinylmethyl)amino group
Application Not specified Neuroinflammation imaging SPECT ligand development

Other Acetamide Derivatives

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structure: Features a thiazol ring instead of quinazolinone and a dichlorophenyl group .
  • Synthesis: Prepared via coupling of 3,4-dichlorophenylacetic acid with 2-aminothiazole .
Fmoc-PNA-T-OH and Fmoc-PNA-U-OH
  • Structure: Peptide nucleic acid (PNA) analogs with dihydropyrimidinone cores .
  • Application : Used in oligonucleotide synthesis, demonstrating the versatility of acetamide linkages in bioconjugation .

Key Research Findings and Trends

Structural Flexibility: The quinazolinone core allows diverse substitutions (e.g., cyclohexyl, dichlorophenyl, oxadiazole), enabling tailored pharmacokinetic and target-binding properties .

Biological Applications: Quinazolinones are prioritized for therapeutic applications (e.g., anticonvulsants) . Benzoxazolones are leveraged for diagnostic imaging due to their high affinity for TSPO .

Synthetic Accessibility : Suzuki coupling and amide bond formation are common strategies, though the target compound’s synthesis route remains unspecified in the provided evidence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.